Clinical Bronchodilation: Abediterol vs. Indacaterol in COPD Patients
In a Phase IIa randomized, double-blind, placebo- and active-comparator-controlled crossover study in patients with moderate to severe COPD (N = 70), abediterol demonstrated statistically significant and clinically meaningful improvements in trough forced expiratory volume in 1 second (FEV1) compared with indacaterol [1][2]. Abediterol doses of 2.5 μg, 5 μg, and 10 μg all produced significantly greater improvements in trough FEV1 than indacaterol 150 μg. The magnitude of improvement ranged from 0.092 L to 0.148 L in favor of abediterol, representing a substantial advantage in bronchodilatory efficacy at doses that are 15- to 60-fold lower on a microgram basis [3].
| Evidence Dimension | Trough FEV1 improvement from baseline (L) |
|---|---|
| Target Compound Data | Abediterol 2.5 μg: 0.203 L; Abediterol 5 μg: 0.233 L; Abediterol 10 μg: 0.259 L |
| Comparator Or Baseline | Indacaterol 150 μg: 0.111 L |
| Quantified Difference | Δ +0.092 L (2.5 μg vs. indacaterol); Δ +0.122 L (5 μg vs. indacaterol); Δ +0.148 L (10 μg vs. indacaterol); all p < 0.0001 |
| Conditions | Phase IIa randomized, double-blind, placebo- and active-comparator-controlled crossover study in moderate to severe COPD patients (GOLD Stage II/III); spirometry performed up to 36 h post-dose; single-dose administration |
Why This Matters
This head-to-head clinical evidence directly demonstrates that abediterol achieves superior bronchodilation at substantially lower microgram doses than indacaterol, a key consideration for inhalation formulation development and dose-ranging study design.
- [1] Beier J, Pujol H, Seoane B, et al. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD. BMC Pulm Med. 2016 Jul 20;16(1):102. View Source
- [2] Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD. ICH GCP. Conclusions: All doses of abediterol (0.625-10 μg) provided clinically and statistically significant, dose-dependent improvements in bronchodilation versus placebo, and abediterol 2.5, 5 and 10 μg gave significant improvements versus indacaterol. View Source
- [3] Beier J, Fuhr R, Seoane B, et al. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study. Pharmacol Res Perspect. 2017 Oct;5(5):e00356. View Source
